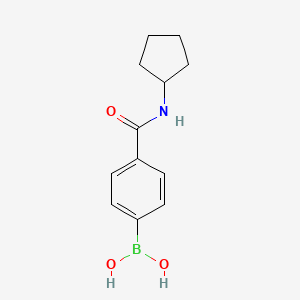

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(cyclopentylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c15-12(14-11-3-1-2-4-11)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJFATWKBZYOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378405 | |

| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-15-9 | |

| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (4-(Cyclopentylcarbamoyl)phenyl)boronic Acid: A Comprehensive Technical Guide

Introduction

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid is a valuable bifunctional organic compound that serves as a critical building block in modern medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety and a cyclopentyl amide group, makes it an ideal intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Boronic acids are well-regarded for their stability, low toxicity, and versatility in forming carbon-carbon and carbon-heteroatom bonds.[3][4] The presence of the N-cyclopentylbenzamide group can impart desirable pharmacokinetic properties, such as improved metabolic stability and cell permeability, in drug candidates. This guide provides an in-depth, scientifically grounded protocol for the synthesis of this important reagent, intended for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthesis

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The first involves the initial formation of the amide bond followed by the introduction of the boronic acid group. The second strategy reverses these steps, starting with a boronic acid-functionalized benzoic acid derivative, which is then coupled with cyclopentylamine.

This guide will focus on the first approach, which is often preferred to avoid potential complications of the free boronic acid group during the amide coupling reaction.[5] The selected pathway consists of two key transformations:

-

Amide Bond Formation: Synthesis of the intermediate, 4-bromo-N-cyclopentylbenzamide, via the reaction of 4-bromobenzoyl chloride with cyclopentylamine.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide intermediate with a diboron reagent to yield the final product, this compound.[6][7]

This strategy offers high efficiency and good functional group tolerance, making it a robust and reliable method for laboratory-scale synthesis.

Caption: Retrosynthetic approach for the synthesis of the target molecule.

Part 1: Synthesis of 4-Bromo-N-cyclopentylbenzamide

Reaction Principle

The initial step involves the formation of an amide bond between an acid chloride and a primary amine. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton and chloride ion yields the stable amide product. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzoyl chloride | 219.45 | 10.0 g | 0.0456 |

| Cyclopentylamine | 85.15 | 4.27 g (4.9 mL) | 0.0501 |

| Triethylamine (TEA) | 101.19 | 5.54 g (7.6 mL) | 0.0547 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 1 M Hydrochloric acid | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromobenzoyl chloride (10.0 g, 0.0456 mol) and dissolve in dichloromethane (150 mL).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate beaker, dissolve cyclopentylamine (4.27 g, 0.0501 mol) and triethylamine (5.54 g, 0.0547 mol) in dichloromethane (50 mL).

-

Add the amine solution dropwise to the stirred solution of 4-bromobenzoyl chloride over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol/water to afford 4-bromo-N-cyclopentylbenzamide as a white crystalline solid.

Part 2: Miyaura Borylation to this compound

Reaction Principle

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[7][8] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a diboron reagent, and finally reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst.[1] The boronate ester is then hydrolyzed to the corresponding boronic acid during the aqueous workup.

Caption: Catalytic cycle of the Miyaura Borylation reaction.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-N-cyclopentylbenzamide | 268.15 | 5.0 g | 0.0186 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.68 g | 0.0224 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.7 | 0.41 g | 0.00056 |

| Potassium Acetate (KOAc) | 98.14 | 5.49 g | 0.0559 |

| 1,4-Dioxane (anhydrous) | 88.11 | 100 mL | - |

| 1 M Hydrochloric acid | - | - | - |

| Ethyl Acetate | - | 150 mL | - |

| Hexane | - | - | - |

Procedure:

-

To a flame-dried 250 mL Schlenk flask, add 4-bromo-N-cyclopentylbenzamide (5.0 g, 0.0186 mol), bis(pinacolato)diboron (5.68 g, 0.0224 mol), Pd(dppf)Cl₂ (0.41 g, 3 mol%), and potassium acetate (5.49 g, 0.0559 mol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane (100 mL) via cannula.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude pinacol ester is then subjected to hydrolysis. Dissolve the crude material in a 10:1 mixture of acetone and water (110 mL).

-

Add ammonium chloride (2.98 g, 0.0559 mol) and stir vigorously at room temperature for 4 hours.

-

Remove the acetone under reduced pressure.

-

The aqueous residue is acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the boronic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of hexane.

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

Characterization

The final product and intermediate should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

Safety and Handling

-

4-Bromobenzoyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cyclopentylamine and Triethylamine: Flammable and corrosive. Avoid inhalation and skin contact.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Palladium Catalyst: Handle with care, as palladium compounds can be toxic.

-

1,4-Dioxane: Flammable and a potential carcinogen. Use anhydrous solvent and perform the reaction under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing this compound. The protocol leverages well-established and high-yielding reactions, namely amide bond formation and Miyaura borylation. Careful execution of the experimental procedures and purification steps will afford the desired product in good yield and high purity, ready for its application in Suzuki-Miyaura cross-coupling and other synthetic transformations.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers.

- Wikipedia. 4-Formylphenylboronic acid.

- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

- Synsarchive. 4-formylphenylboronic acid - 87199-17-5 - Structure, Synthesis, Properties.

- Wikipedia. Miyaura borylation.

- Organic Chemistry Portal. Miyaura Borylation Reaction.

- National Center for Biotechnology Information. Miyaura Borylations of Aryl Bromides in Water at Room Temperature.

- Wikipedia. Suzuki reaction.

- Wikipedia. Boronic acid.

- PubMed. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid.

- ResearchGate. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid | Request PDF.

- Organic Chemistry Portal. Suzuki Coupling.

- Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

- YouTube. Masking Boronic Acids for Suzuki Coupling.

- MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.

- OSTI.GOV. Stereospecific Enzymatic Conversion of Boronic Acids to Amines.

- Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.

- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- ResearchGate. Synthesis of the cyclopentyl, cyclic boronic monoester 4.

- Organic Process Research & Development. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.

- Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- National Center for Biotechnology Information. (4-Carbamoylphenyl)boronic acid.

- Google Patents. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.

- Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

- National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.

- Google Patents. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

- Google Patents. CN103012231A - Preparation method and application of glycopyrronium bromide chiral antipode.

- Google Patents. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. hepatochem.com [hepatochem.com]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

The Definitive Guide to the Structural Elucidation and Characterization of 2-Fluoro-4-isopropoxyaniline Hydrochloride (CAS 850568-35-3)

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of the novel compound 2-Fluoro-4-isopropoxyaniline Hydrochloride, registered under CAS number 850568-35-3. While specific experimental data for this compound is not widely published, this document leverages foundational principles of analytical chemistry and spectroscopic techniques to present a robust, hypothetical workflow for its definitive identification and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of novel small molecules. We will explore the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography, to unambiguously determine its chemical structure and purity. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction: The Imperative of Unambiguous Characterization

In the realm of drug discovery and development, the precise characterization of a new chemical entity (NCE) is a cornerstone of the entire process. The identity, purity, and stability of a compound must be unequivocally established to ensure reproducible biological activity, to meet stringent regulatory requirements, and to build a solid foundation for intellectual property. The subject of this guide, 2-Fluoro-4-isopropoxyaniline Hydrochloride (CAS 850568-35-3), is a substituted aniline derivative. Its structure, containing a fluorinated aromatic ring, an ether linkage, and an amine group, suggests potential applications in medicinal chemistry, where such motifs are of significant interest.

This guide will not merely list analytical techniques but will delve into the strategic rationale behind the selection of specific experiments, the interpretation of the resulting data, and the logical flow required to piece together the structural puzzle.

Foundational Analysis: Confirming Identity and Purity

Prior to in-depth structural elucidation, the foundational properties of the compound must be assessed. This initial phase provides a macroscopic view of the sample's integrity.

Physicochemical Properties

A preliminary analysis of the compound's physical state and melting point serves as a basic but crucial indicator of its identity and purity.

| Property | Expected Value | Significance |

| CAS Registry Number | 850568-35-3 | Unique chemical identifier. |

| Chemical Name | 2-Fluoro-4-isopropoxyaniline Hydrochloride | Systematic nomenclature. |

| Molecular Formula | C₉H₁₃ClFNO | Elemental composition. |

| Molecular Weight | 205.66 g/mol | Mass of one mole of the substance. |

| Appearance | White to off-white solid | Initial qualitative assessment. |

| Melting Point | 178-182 °C | A sharp melting point range is indicative of high purity. |

Chromatographic Purity Assessment: The Power of UPLC-MS

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is an indispensable tool for determining the purity of a sample and confirming its molecular weight.[1][2][3] The high resolving power of UPLC allows for the separation of the main compound from even trace impurities.

Experimental Protocol: UPLC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-Fluoro-4-isopropoxyaniline Hydrochloride in a suitable solvent, such as a mixture of water and methanol.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Expected Outcome: A single major peak in the chromatogram, with an area percentage greater than 98%, would indicate high purity. The mass spectrum corresponding to this peak should show a prominent ion at m/z 170.1, corresponding to the protonated free base [M+H]⁺ of 2-fluoro-4-isopropoxyaniline.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | m | 1H | Ar-H | Aromatic proton adjacent to the fluorine atom. |

| ~6.8-7.0 | m | 2H | Ar-H | Remaining two aromatic protons. |

| ~4.5-4.7 | septet | 1H | CH(CH₃)₂ | Methine proton of the isopropoxy group, split by six methyl protons. |

| ~3.5 (broad) | s | 3H | NH₃⁺ | Protons of the ammonium group, likely broad due to exchange and quadrupolar effects of the nitrogen. |

| ~1.2-1.3 | d | 6H | CH(CH₃)₂ | Methyl protons of the isopropoxy group, split by the methine proton. |

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 (d, ¹JCF ≈ 240 Hz) | C-F | Aromatic carbon directly attached to fluorine, showing a large one-bond coupling constant. |

| ~145-150 | C-O | Aromatic carbon attached to the isopropoxy group. |

| ~135-140 | C-NH₃⁺ | Aromatic carbon attached to the ammonium group. |

| ~115-120 (d, ²JCF ≈ 20 Hz) | Ar-CH | Aromatic methine carbon ortho to the fluorine. |

| ~110-115 | Ar-CH | Aromatic methine carbons. |

| ~70-75 | CH(CH₃)₂ | Methine carbon of the isopropoxy group. |

| ~20-25 | CH(CH₃)₂ | Methyl carbons of the isopropoxy group. |

2D NMR: Connecting the Pieces

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.[4]

Workflow for 2D NMR Analysis

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For instance, the methine proton of the isopropoxy group will show a cross-peak with the methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away. For example, the methyl protons of the isopropoxy group should show a correlation to the methine carbon and the aromatic carbon attached to the oxygen.

High-Resolution Mass Spectrometry: Elemental Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[5]

Experimental Protocol: HRMS Analysis

-

Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization: ESI in positive mode.

-

Mass Measurement: The instrument is calibrated to provide high mass accuracy (typically < 5 ppm).

Expected Outcome: The measured m/z of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass of C₉H₁₃FNO. This provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Pathways

By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This pattern provides valuable structural information.

Predicted Fragmentation Pathway

Sources

- 1. UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke | CORESTA [coresta.org]

- 2. waters.com [waters.com]

- 3. lcms.cz [lcms.cz]

- 4. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid: A Framework for Characterization

An In-depth Technical Guide

Executive Summary

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid is an important organoboron compound, valued as a versatile building block in medicinal chemistry and organic synthesis, primarily for its utility in Suzuki-Miyaura cross-coupling reactions.[1][2] However, like many boronic acids, its efficacy in synthetic and pharmaceutical applications is critically dependent on its physicochemical properties, namely its solubility and stability. Boronic acids are known for their complex behavior, including the potential for dehydration to form boroxines, susceptibility to oxidative deboronation, and variable solubility across different solvent systems.[3][4][5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of this compound. Due to the limited publicly available experimental data for this specific molecule, this document synthesizes established principles from the broader class of arylboronic acids. It offers predictive insights based on the molecule's unique structure and provides detailed, field-proven protocols for empirical determination. The methodologies described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data to guide process development, formulation, and storage strategies.

Part 1: Physicochemical Profile of this compound

1.1. Molecular Structure and Functional Group Analysis

The structure of this compound incorporates three key functional regions that dictate its chemical behavior:

-

The Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center. The boron atom is sp²-hybridized and electron-deficient, making it a mild Lewis acid.[3] This group is responsible for the compound's characteristic reactions (e.g., Suzuki coupling) and its ability to form reversible covalent complexes with diols.[1] It is also the site of key instabilities.

-

The Aryl System (p-substituted phenyl ring): The rigid phenyl ring acts as a scaffold, positioning the functional groups. Its aromatic nature influences the electronic properties of the boronic acid group.

-

The Cyclopentylcarbamoyl Group (-C(=O)NH-cyclopentyl): This substituent at the para-position significantly impacts the molecule's overall properties. The amide linkage provides hydrogen bond donor (N-H) and acceptor (C=O) sites, while the cyclopentyl group adds lipophilicity. By analogy, the presence of a diethylcarbamoyl group on a similar scaffold has been shown to enhance solubility.[6]

1.2. Predicted Physicochemical Properties

While experimental data is scarce, computational models provide valuable baseline estimates for guiding experimental design.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₂BNO₃ | PubChem[7] |

| Molecular Weight | 205.02 g/mol | PubChem[7] |

| IUPAC Name | [4-(cyclopropylcarbamoyl)phenyl]boronic acid | PubChem[7] |

| Physical Form | Solid | Sigma-Aldrich |

| pKa | ~8.8 - 9.0 (Estimated by analogy to Phenylboronic Acid) | [3] |

Note: The IUPAC name in PubChem refers to a cyclopropyl, not cyclopentyl, analogue, but the core principles remain the same. The molecular formula and weight cited here are for the cyclopropyl version as a close analogue.

Part 2: Solubility Characterization

The solubility of arylboronic acids is a complex function of solvent polarity, temperature, pH, and a dynamic equilibrium between the monomeric acid and its cyclic trimeric anhydride, the boroxine.[3][8]

2.1. Theoretical Framework & Predictive Analysis

-

In Aqueous Media: Phenylboronic acid has a relatively low water solubility of approximately 10 g/L at 20°C.[3][9] The presence of the lipophilic cyclopentyl group is expected to decrease aqueous solubility compared to the parent phenylboronic acid, while the hydrogen-bonding carbamoyl group may offer a slight counteracting effect. Solubility is expected to be pH-dependent, increasing at higher pH as the anionic boronate species is formed.[10]

-

In Organic Solvents: Phenylboronic acids generally exhibit high solubility in polar organic solvents like ethers and ketones, moderate solubility in solvents like chloroform, and very low solubility in non-polar hydrocarbons.[11][12][13] The carbamoyl group in the target molecule is predicted to enhance solubility in polar protic (e.g., ethanol) and aprotic (e.g., DMSO, acetone) solvents due to its hydrogen bonding capacity.

2.2. Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for determining the thermodynamic solubility of the target compound.

Caption: Workflow for Thermodynamic Solubility Assessment.

2.3. Detailed Protocol: Shake-Flask Solubility Assay

This method determines the equilibrium (thermodynamic) solubility and is considered a gold standard.

-

Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg) to several 2 mL glass vials. The excess is critical to ensure saturation is reached.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent (e.g., water, pH 7.4 phosphate buffer, ethanol, acetonitrile, ethyl acetate) to the vials.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours.

-

Causality: 24-48 hours is typically sufficient for most small molecules to reach thermodynamic equilibrium. Constant temperature is crucial as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours to let undissolved solids settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Causality: It is critical to avoid aspirating any solid particles, as this will falsely inflate the measured solubility.

-

-

Dilution & Quantification: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of a pre-validated HPLC-UV method. Analyze the sample and calculate the original concentration based on the dilution factor.

2.4. Analytical Considerations for Quantification

A challenge in analyzing boronic acids is their potential for on-column degradation or poor chromatographic behavior.[14]

-

Recommendation: A reversed-phase HPLC method is standard. To mitigate instability, especially the hydrolysis of potential ester impurities, using a non-aqueous, aprotic diluent (e.g., acetonitrile) for sample preparation can be beneficial.[14] A mobile phase with a low pH (e.g., 0.1% formic acid) can help ensure consistent protonation and good peak shape.

Part 3: Stability Profile and Degradation Pathways

Boronic acids are generally stable to handle but are susceptible to specific degradation pathways that must be understood for long-term storage and formulation.[2]

3.1. Primary Degradation Pathways

Caption: Major Degradation Pathways for Arylboronic Acids.

-

Dehydration to Boroxines: This is a reversible condensation reaction where three molecules of boronic acid lose three molecules of water to form a six-membered ring.[3] This process is driven by heat and can lead to inconsistencies in melting point and analytical measurements.[15] The presence of boroxine is a common reason for obtaining inaccurate combustion analysis results for boronic acid samples.

-

Oxidative Deboronation: This is arguably the most critical degradation pathway in a pharmaceutical context.[4] In the presence of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), the carbon-boron bond is cleaved, converting the boronic acid to the corresponding phenol.[5] This is an irreversible process that results in a complete loss of the desired chemical entity.

-

Protodeboronation: This involves the cleavage of the C-B bond by a proton source, typically in aqueous solutions, to yield the corresponding arene (N-Cyclopentylbenzamide in this case).[4] This process is generally slower than oxidation but can be significant under certain pH and temperature conditions.

3.2. Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and determine the intrinsic stability of a compound.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidation: Add 3% H₂O₂.

-

Thermal: Heat the stock solution at 60°C.

-

Photolytic: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

-

Self-Validation: A control sample (stock solution at room temperature, protected from light) must be run in parallel.

-

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

-

Analysis: Use a stability-indicating HPLC method (typically a gradient method capable of separating the parent peak from all degradation products) to quantify the amount of parent compound remaining and profile the appearance of new peaks.

Part 4: Strategies for Handling, Storage, and Stability Enhancement

4.1. Recommended Handling and Storage

Based on the known instability profile of boronic acids, the following conditions are recommended:

-

Storage: Store the solid material at low temperatures (2-8°C is common) under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and oxygen.

-

Handling: When working with solutions, use them promptly after preparation. For longer-term solution storage, consider refrigeration and protection from light.

4.2. Stability Enhancement via Boronic Esters

While the free boronic acid is often the desired reagent, its stability during purification or storage can be problematic. Conversion to a boronic ester is a common and effective strategy to enhance stability.[16]

-

Pinacol Esters: Reacting the boronic acid with pinacol is a standard method to create a more stable, crystalline, and less polar derivative that is often easier to purify via silica gel chromatography. However, even pinacol esters can be susceptible to hydrolysis.[14][16]

-

Advanced Esters (e.g., Epin Esters): For applications requiring exceptional stability, more sterically hindered diols can be used to form esters, such as 1,1,2,2-tetraethylethylene glycol (Epin), which show remarkable stability on silica gel.[17][18][19]

The choice to use an ester derivative is a strategic one, balancing the need for stability during intermediate steps against the requirement for the free acid in the final application.

Conclusion

This compound is a compound with significant potential, but its effective use is contingent upon a thorough understanding of its solubility and stability. This guide provides a robust framework for this characterization. By leveraging predictive analysis based on established organoboron chemistry and employing the detailed experimental protocols for solubility and forced degradation, researchers can generate the critical data needed to de-risk development, design stable formulations, and define appropriate storage conditions, thereby accelerating its transition from a laboratory reagent to a valuable component in advanced applications.

References

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Wikipedia. (n.d.). Phenylboronic acid. [Link]

- Wang, L., et al. (2006). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 95(5), 1096-1107.

- Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. Chemistry & Chemical Technology, 11(4), 433-438.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

- Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

- Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

- Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

- ACS Spring 2024. (n.d.).

- PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]

- Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Fall 2021. [Link]

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Boronic acid. [Link]

- Gold, B. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020893118. [Link]

- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

- PubChem. (n.d.). (4-(Cyclopentyloxy)phenyl)boronic acid. [Link]

- Liu, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Pinto, C., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(17), 4793-4806. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

- Utrecht University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

- MDPI. (2021).

- Lima, L. M., et al. (2021).

- NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

- MDPI. (2021).

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. pnas.org [pnas.org]

- 6. chemimpex.com [chemimpex.com]

- 7. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 13. d-nb.info [d-nb.info]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 19. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

A Technical Guide to the Theoretical & Computational Analysis of Substituted Phenylboronic Acid Conformations

Preamble: The Conformer as the Key to Function

Phenylboronic acids (PBAs) and their derivatives represent a cornerstone of modern chemistry, with applications spanning from the Suzuki cross-coupling reaction to advanced chemical sensors and pharmaceuticals.[1] Their utility is not merely a function of their constituent atoms but is profoundly dictated by their three-dimensional structure—specifically, their conformational preferences. The orientation of the boronic acid moiety relative to the phenyl ring, and the internal arrangement of its hydroxyl groups, governs the molecule's electronic properties, pKa, Lewis acidity, and its ability to engage in crucial intermolecular interactions.[1][2][3]

For researchers in materials science and drug development, understanding and predicting these conformations is paramount. A subtle shift in a dihedral angle can alter a drug's binding affinity to its target enzyme or change the fluorescent response of a saccharide sensor.[1][4] This guide provides a deep dive into the theoretical and computational methodologies used to elucidate the conformational landscape of substituted phenylboronic acids. We will move beyond simple procedural descriptions to explore the underlying quantum mechanical principles and strategic choices that lead to reliable, predictive models of molecular behavior.

Section 1: The Foundational Energetics of Phenylboronic Acid Conformations

The conformational flexibility of a phenylboronic acid molecule arises primarily from two rotational degrees of freedom:

-

Rotation around the Carbon-Boron (C-B) bond.

-

Rotation of the two hydroxyl (-OH) groups around their respective Boron-Oxygen (B-O) bonds.

Planarity and the C-B Rotational Barrier

Computational studies, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), consistently show that the most stable conformation of unsubstituted phenylboronic acid is planar.[1][5] In this state, the empty p-orbital on the sp²-hybridized boron atom aligns with the π-system of the phenyl ring. This alignment facilitates a weak π-donation from the ring to the boron, contributing to the stability of the planar structure.[6] The energy barrier to rotate the B(OH)₂ group out of the plane is relatively small, but the planar conformer is consistently identified as the global minimum on the potential energy surface.[1][7]

The Boronic Acid Moiety: A Tale of Four Conformers

The orientation of the two hydroxyl groups gives rise to four principal conformers, distinguished by the dihedral angles formed by the C-B-O-H atoms.[8][9] These are typically labeled using syn (dihedral angle ≈ 0°) and anti (dihedral angle ≈ 180°) descriptors.

-

syn-anti (or endo-exo ): One OH group is oriented towards the phenyl ring (syn), while the other points away (anti). This is broadly recognized as the most stable conformer for unsubstituted and many substituted PBAs in the gas phase.[1][10]

-

syn-syn : Both OH groups point in the same direction relative to the B-C bond plane.

-

anti-anti : Both OH groups point in opposite directions.

-

anti-syn : The mirror image of the syn-anti conformer.

The energetic preference for the syn-anti (endo-exo) arrangement is a subtle balance of electrostatic and steric factors. Theoretical calculations have been instrumental in quantifying these small energy differences, which are often on the order of just 1-2 kcal/mol.[9]

Caption: A standard workflow for computational conformational analysis.

Conclusion

The conformational preferences of substituted phenylboronic acids are dictated by a delicate interplay of electronic conjugation, steric repulsion, and both intra- and intermolecular hydrogen bonding. Theoretical and computational studies are not merely confirmatory but are essential predictive tools for understanding this interplay. By employing robust computational workflows, researchers can reliably determine the lowest-energy conformations, providing critical insights that can accelerate the rational design of new catalysts, sensors, and therapeutic agents. The ability to foresee how a specific substituent will influence molecular shape is a powerful advantage in the quest for function-driven molecular engineering.

References

- Rao, P. S., & Dixon, D. A. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12623–12635. [Link]

- Ramaite, I. D., & van Ree, T. (2015). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents.

- García, J. I., Martínez-Merino, V., & Mayoral, J. A. (2018). DFT study of the asymmetric 1,4‐addition of phenylboronic acid to chalcones using tartaric derivative acid 73 as catalyst.

- Woliński, K., & Gryko, D. T. (2012). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Journal of Molecular Modeling, 18(9), 4147–4154. [Link]

- Silla, J. M., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2015). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 11, 219–226. [Link]

- Rao, P. S., & Dixon, D. A. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation.

- Wulff, G. (2009). Phenyl boronic acid complexes of diols and hydroxyacids. Supramolecular Chemistry, 21(1-2), 97-106. [Link]

- Ma, L. X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 84-95. [Link]

- Avci, D., & Atalay, Y. (2017). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Chemical and Pharmaceutical Sciences. [Link]

- Brand, J. D., et al. (2008). Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Organic & Biomolecular Chemistry, 6(7), 1297-1304. [Link]

- Fragoso-Medina, A. J., et al. (2020). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. Molecules, 25(18), 4259. [Link]

- da Cunha, E. F., & Ramalho, T. C. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(1), 1. [Link]

- Durka, K., et al. (2010). On the nature of the B...N interaction and the conformational flexibility of arylboronic azaesters. Physical Chemistry Chemical Physics, 12(40), 13126-13136. [Link]

- Klunder, K., & Drabowicz, J. (2021). The influence of ortho-substituents on the properties of phenylboronic acids.

- Kumar, S., et al. (2023). Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. CrystEngComm, 25(34), 4810-4823. [Link]

- van der Lubbe, S. C., et al. (2020). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 26(34), 7586-7591. [Link]

- Nishimura, Y., et al. (2020). Understanding the Molecular Structure of the Sialic Acid–Phenylboronic Acid Complex by using a Combined NMR Spectroscopy and DFT Study. Chemistry – A European Journal, 26(1), 185-192. [Link]

- Soundararajan, M., et al. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore.

- De Luca, F., et al. (2012). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5896-5901. [Link]

- Wikipedia. (n.d.). Phenylboronic acid.

Sources

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 7. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ionization Equilibrium of Arylboronic Acids in Aqueous Solution

Abstract

Arylboronic acids are a cornerstone of modern organic chemistry and medicinal chemistry, renowned for their role in Suzuki-Miyaura cross-coupling reactions and their growing prominence as pharmacophores and chemosensors.[1][2][3] Their utility is profoundly governed by their unique ionization behavior in aqueous media. Unlike typical Brønsted acids, their acidity arises from a Lewis acid mechanism, involving the acceptance of a hydroxide ion from water to transition from a neutral, trigonal planar species to an anionic, tetrahedral boronate complex.[4][5][6][7] This equilibrium is highly sensitive to the electronic nature of the aryl substituents, solution pH, and interactions with polyols. A comprehensive understanding of this ionization equilibrium is therefore paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of these versatile molecules. This guide provides an in-depth exploration of the principles governing this equilibrium, authoritative protocols for its characterization, and insights into its implications for practical applications.

The Fundamental Nature of Arylboronic Acid Acidity

The acidity of an arylboronic acid, R-B(OH)₂, in aqueous solution is not defined by the direct donation of a proton from one of its hydroxyl groups. Instead, the boron atom, with its vacant p-orbital, acts as a Lewis acid. It accepts a lone pair of electrons from a Lewis base, which in aqueous solution is typically a hydroxide ion (OH⁻). This interaction results in a change in the boron's hybridization from sp² in the neutral trigonal acid to sp³ in the anionic tetrahedral boronate species.[4][7]

This fundamental equilibrium can be represented as follows:

R-B(OH)₂ (trigonal, sp²) + 2 H₂O ⇌ R-B(OH)₃⁻ (tetrahedral, sp³) + H₃O⁺

The equilibrium constant for this reaction defines the acid dissociation constant, Ka, and its negative logarithm, the pKa. At physiological pH, most simple arylboronic acids exist predominantly in their neutral, uncharged trigonal form.[4] However, as the pH of the solution increases beyond the pKa, the equilibrium shifts towards the formation of the anionic tetrahedral boronate.[4] This pH-dependent speciation is a critical determinant of an arylboronic acid's solubility, reactivity, and biological interactions.

Caption: The Lewis acidic equilibrium of arylboronic acids in water.

Factors Governing the Ionization Equilibrium

The position of the ionization equilibrium, and thus the pKa, is not fixed but is modulated by several key factors. Understanding these influences allows for the rational design of arylboronic acids with tailored properties for specific applications, from catalysis to drug design.[1]

Electronic Effects of Aryl Substituents

The Lewis acidity of the boron atom is directly influenced by the electron density of the aromatic ring to which it is attached.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density on the boron atom. This enhances its electrophilicity and Lewis acidity, stabilizing the resulting anionic boronate complex. Consequently, EWGs lead to a lower pKa value, indicating a stronger acid.[8][9]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the boron atom, reducing its Lewis acidity. This destabilizes the anionic boronate, shifting the equilibrium to the left. As a result, EDGs cause a higher pKa value, indicating a weaker acid.

This relationship is well-described by the Hammett equation, which correlates the pKa values of meta- and para-substituted phenylboronic acids with the substituent's Hammett constant (σ).[2][8][10] The reaction constant (ρ) for the dissociation of phenylboronic acids is approximately 2.06, indicating that this equilibrium is more sensitive to substituent effects than the dissociation of benzoic acids (ρ = 1.00).[2]

Table 1: pKa Values of Selected Monosubstituted Phenylboronic Acids

| Substituent (para-) | Hammett Constant (σₚ) | pKa in Water | Reference(s) |

| -NO₂ | 0.78 | 7.23 | [9] |

| -CN | 0.66 | 7.70 | [2] |

| -CF₃ | 0.54 | 7.86 | [2] |

| -Cl | 0.23 | 8.52 | [2] |

| -H | 0.00 | 8.76 - 8.90 | [1][11] |

| -CH₃ | -0.17 | 9.03 | [2] |

| -OCH₃ | -0.27 | 9.22 | [2] |

Note: pKa values can vary slightly depending on the experimental method and conditions.

Interaction with Diols: A Paradigm Shift in Acidity

A defining characteristic of arylboronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides, glycoproteins, and catechols.[12][13][14] This reaction proceeds via the formation of five- or six-membered cyclic boronate esters.

Crucially, the formation of this cyclic ester significantly increases the Lewis acidity of the boron center. The resulting boronate ester is a much stronger acid than the parent boronic acid, leading to a substantial decrease in the apparent pKa , often by 2-3 pKa units.[15][16] This phenomenon is the foundation for the widespread use of arylboronic acids in saccharide sensing and dynamic combinatorial chemistry.[17][18][19] At a physiological pH of 7.4, where a simple arylboronic acid (pKa ~9) is mostly neutral, its complex with a diol can exist predominantly in the anionic tetrahedral form, enabling pH-responsive systems and fluorescent detection mechanisms.[4][20]

Caption: Diol binding dramatically enhances the acidity of arylboronic acids.

Authoritative Methodologies for pKa Determination

Accurate determination of pKa is essential for predicting and interpreting the behavior of arylboronic acids. Several robust methods are employed, each with distinct principles and advantages.

Potentiometric Titration

This classical method provides a direct measure of the pKa by monitoring the pH of a solution as a titrant is added.[21][22][23] It is a reliable technique for determining the thermodynamic acidity constant.

Principle: A solution of the arylboronic acid is titrated with a strong base of known concentration (e.g., NaOH). The potential difference is measured using a pH electrode after each addition of the titrant. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the neutral acid and the anionic boronate are equal.

Step-by-Step Protocol:

-

Preparation: Prepare a standardized solution of carbonate-free 0.1 M NaOH. Accurately weigh a sample of the arylboronic acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).[2]

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the dissolved arylboronic acid solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Add the standardized NaOH solution in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point). This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.

-

pKa Calculation: The pKa is the pH value at the volume of titrant corresponding to half of the equivalence point volume.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This spectroscopic method is particularly useful for arylboronic acids as the aromatic ring provides a chromophore.[16][24] It relies on the different absorption spectra of the neutral trigonal acid and the anionic tetrahedral boronate.

Principle: The electronic structure of the aryl ring is perturbed differently by the -B(OH)₂ group (sp²) and the -B(OH)₃⁻ group (sp³). This results in distinct UV-Vis absorption spectra for the two species. By measuring the absorbance of the solution at a fixed wavelength across a range of pH values, one can determine the ratio of the two species and subsequently calculate the pKa using the Henderson-Hasselbalch equation.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 12).[24]

-

Sample Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., water or methanol). Create a series of samples by diluting a small, constant amount of the stock solution into each of the prepared buffers.

-

Spectral Acquisition: Record the UV-Vis spectrum for each buffered sample, as well as for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the pure acid and pure boronate forms, respectively.

-

Data Extraction: Identify a wavelength where the absorbance difference between the acid and boronate forms is maximal. Record the absorbance at this wavelength for each sample.

-

pKa Calculation: Plot the absorbance at the chosen wavelength versus the pH of the buffers. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of this curve.

¹¹B NMR Spectroscopy

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct technique for studying the ionization equilibrium as it probes the boron nucleus itself.[25][26][27]

Principle: The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment and hybridization state.

-

Trigonal sp² Boron (in R-B(OH)₂): Exhibits a downfield chemical shift, typically in the range of δ = 26 to 30 ppm.[25]

-

Tetrahedral sp³ Boron (in R-B(OH)₃⁻): Experiences greater shielding and shows a characteristic upfield chemical shift, often around δ = 1 to 5 ppm.[25]

By monitoring the ¹¹B NMR spectrum of an arylboronic acid solution as a function of pH, one can observe the disappearance of the sp² signal and the appearance of the sp³ signal. The pKa is the pH at which the integrated areas of the two signals are equal.[26][28] This method is particularly valuable as it provides unambiguous structural information about the species in solution.[27][28]

Implications for Research and Drug Development

The ionization state of an arylboronic acid has profound consequences for its application, particularly in the pharmaceutical and materials science fields.

-

Drug Design and Bioavailability: The charge state of a drug molecule critically affects its solubility, membrane permeability, and binding affinity to its biological target. The proteasome inhibitor Bortezomib, a boronic acid-containing drug, relies on its boron atom to form a stable, tetrahedral complex with the N-terminal threonine residue in the proteasome's active site.[4][12][15] Understanding the pKa is essential for predicting the concentration of the active tetrahedral species at physiological pH and for designing next-generation inhibitors with optimized pharmacokinetic profiles.[29]

-

Saccharide Sensing: The development of fluorescent sensors for glucose and other carbohydrates is a major application of arylboronic acids.[18][19][30] These sensors are typically designed with a fluorophore appended to the aryl ring. The binding of a saccharide diol lowers the pKa, promoting the formation of the anionic boronate at physiological pH. This change in the boron's electronic state can modulate the fluorescence of the nearby reporter group through mechanisms like Photoinduced Electron Transfer (PET), allowing for a quantitative optical readout of saccharide concentration.[20]

-

Supramolecular Chemistry and Materials: The pH-responsive and diol-responsive nature of the boronic acid equilibrium is exploited in the creation of "smart" materials. Boronic acid-functionalized hydrogels can swell or shrink in response to changes in pH or glucose concentration, creating systems for controlled drug release.[13][14][19]

Conclusion

The ionization of arylboronic acids in aqueous solution is a nuanced equilibrium governed by the principles of Lewis acidity. The transition from the neutral, trigonal acid to the anionic, tetrahedral boronate is the defining feature that dictates the chemical and biological behavior of this important class of molecules. This equilibrium is finely tuned by the electronic properties of the aryl substituents and can be dramatically shifted through interaction with diols. For scientists and researchers, a mastery of this concept, supported by robust analytical techniques like potentiometry, UV-Vis spectrophotometry, and ¹¹B NMR, is indispensable. It provides the rational basis for designing novel drugs, advanced chemosensors, and responsive materials, ensuring that the full potential of arylboronic acids continues to be realized across diverse scientific disciplines.

References

- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids | The Journal of Organic Chemistry.

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Europe PMC. [Link]

- Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing.

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution

- Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydr

- Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Research Explorer - The University of Manchester. [Link]

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC. NIH. [Link]

- Boronic acid - Wikipedia. Wikipedia. [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central. [Link]

- Structure–Reactivity Relationships in Boronic Acid–Diol Complex

- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Europe PMC. [Link]

- Correlation of the pKa values of monosubstituted phenylboronic acids...

- Structure–Reactivity Relationships in Boronic Acid–Diol Complexation | ACS Omega.

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. [Link]

- The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Teledyne ISCO. [Link]

- pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.

- Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]

- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Arylboronic acids: Significance and symbolism.

- Physical and Chemical Properties of Boronic Acids: Formulation Implic

- Ionization equilibrium of boronic acid in aqueous solutions. (a)...

- Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations. New Journal of Chemistry (RSC Publishing). [Link]

- potentiometric ph titrations: Topics by Science.gov. Science.gov. [Link]

- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens

- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF.

- Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]

- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

- 17O NMR studies of boronic acids and their deriv

- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society.

- Potentiometric titr

- Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. PubMed. [Link]

- potentiometric titr

- Potentiometric Titr

- Effect of Boric Acid on the Ionization Equilibrium of α-Hydroxy Carboxylic Acids and the Study of Its Applic

- 2: Potentiometric Titrations (Experiment). Chemistry LibreTexts. [Link]

- Theoretical Study on Ionization of Boric Acid in Aqueous Solution by Ab Initio and DFT Methods

Sources

- 1. mdpi.com [mdpi.com]

- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylboronic acids: Significance and symbolism [wisdomlib.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Boronic acid - Wikipedia [en.wikipedia.org]

- 13. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. DSpace [kuscholarworks.ku.edu]

- 16. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. potentiometric ph titrations: Topics by Science.gov [science.gov]

- 22. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 23. byjus.com [byjus.com]

- 24. d-nb.info [d-nb.info]

- 25. pubs.acs.org [pubs.acs.org]

- 26. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. par.nsf.gov [par.nsf.gov]

- 29. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

An In-depth Technical Guide to Boronic Acids as Covalent Reversible Inhibitors

Foreword

The paradigm of drug discovery has seen a significant resurgence in the exploration of covalent inhibitors, a class once sidelined due to concerns over off-target toxicity. This renaissance is largely driven by the strategic development of reversible covalent inhibitors (RCIs), which marry the high potency and prolonged target engagement of covalent binding with a safety profile enhanced by the ability to dissociate from their target.[1][2] Among the diverse chemical warheads employed for this purpose, the boronic acid moiety stands out for its unique electronic properties and versatile reactivity. This guide offers a deep dive into the science and application of boronic acids as RCIs, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness their potential. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and validated approach to inhibitor characterization.

The Fundamental Chemistry and Mechanism of Boronic Acid Inhibition

The utility of a boronic acid as a reversible covalent warhead is rooted in the unique chemistry of the boron atom. Boronic acids (R-B(OH)₂) act as Lewis acids, possessing an empty p-orbital that is susceptible to nucleophilic attack.[3]

Physicochemical Properties and the Covalent Interaction

At physiological pH, an equilibrium exists between the neutral, trigonal planar form of the boronic acid and an anionic, tetrahedral boronate species.[3][4] This equilibrium is crucial for the inhibitory mechanism. The boron atom of a boronic acid can readily interact with nucleophilic amino acid residues within an enzyme's active site, most notably the hydroxyl groups of serine and threonine.[5][6]

The interaction proceeds via a two-step mechanism:

-

Initial Non-covalent Binding: The inhibitor first docks into the active site, forming a non-covalent enzyme-inhibitor complex (E•I). This initial binding is governed by standard intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions) and is described by the inhibition constant, Kᵢ.[7]

-

Reversible Covalent Bond Formation: Following initial binding, the nucleophilic residue (e.g., Ser-OH) attacks the electrophilic boron center. This forms a stable, yet reversible, tetrahedral covalent adduct (E-I).[8][9] This tetrahedral boronate complex is a powerful inhibitor because it mimics the transition state of substrate hydrolysis, effectively locking the enzyme in an inactive conformation.[6][8]

This entire process is a dynamic equilibrium, where the covalent bond can form and break, allowing for the potential dissociation of the inhibitor. This reversibility is a key advantage, as it can prevent the permanent modification of off-target proteins, thereby reducing the risk of idiosyncratic toxicities.[1]

Figure 1: The two-step mechanism of reversible covalent inhibition by a boronic acid, illustrating the initial rapid equilibrium of non-covalent binding followed by the formation of the reversible covalent adduct.

Boronic Acids in Modern Drug Discovery

The unique mechanism of boronic acids has been successfully translated into several FDA-approved drugs, validating their therapeutic potential.[10] These compounds have demonstrated the ability to target enzymes that are challenging for traditional non-covalent inhibitors, often achieving superior potency and duration of action.

Case Studies: FDA-Approved Boronic Acid Drugs

The clinical success of boronic acid-based drugs spans multiple therapeutic areas, from oncology to infectious diseases.

| Drug Name | Target | Mechanism of Action | Therapeutic Area |

| Bortezomib (Velcade®) | 26S Proteasome | Forms a reversible covalent bond with the N-terminal threonine hydroxyl group in the proteasome's catalytic site.[4][5] | Multiple Myeloma |

| Ixazomib (Ninlaro®) | 26S Proteasome | A second-generation, orally bioavailable proteasome inhibitor with a similar mechanism to Bortezomib.[2][5] | Multiple Myeloma |

| Vaborbactam (Vabomere®) | β-lactamases | A cyclic boronic acid that forms a reversible covalent adduct with the catalytic serine of β-lactamase enzymes, restoring the activity of partner antibiotics.[2][11] | Bacterial Infections |

| Crisaborole (Eucrisa®) | Phosphodiesterase-4 (PDE4) | A benzoxaborole that inhibits PDE4, an enzyme involved in inflammation. | Atopic Dermatitis |

| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase | A benzoxaborole that inhibits fungal protein synthesis by trapping tRNALeu in the editing site of the enzyme. | Onychomycosis |

Data compiled from sources[2][4][5][11].

A Practical Guide to the Experimental Characterization of Boronic Acid Inhibitors

Characterizing a reversible covalent inhibitor requires a multi-faceted approach that goes beyond a simple IC₅₀ determination. The goal is to build a complete kinetic and mechanistic profile that validates the intended mode of action and informs structure-activity relationships (SAR). Each protocol is designed as a self-validating system, where results from one experiment inform the design and interpretation of the next.

Workflow for Characterization

The following workflow provides a logical progression for characterizing a novel boronic acid inhibitor.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: The Strategic Application of Arylboronic Acids in Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This Nobel Prize-winning transformation, which couples organoboron compounds with organic halides or triflates, has become an indispensable tool in both academic and industrial laboratories.[1][2] Its power lies in the operational simplicity, mild reaction conditions, and the commercial availability and relatively low toxicity of the requisite boronic acid reagents.[1][3] This guide provides an in-depth exploration of the reaction's mechanism, a detailed breakdown of its core components, robust experimental protocols for practical application, and a discussion of its strategic importance in the synthesis of pharmaceuticals and advanced materials.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

-

Oxidative Addition: The cycle initiates with the insertion of a catalytically active, low-ligated Pd(0) species into the carbon-halide (C-X) bond of the aryl halide. This step forms a square-planar Pd(II) complex.[2][4] The reactivity order for the halide is typically I > Br > OTf >> Cl, although modern catalysts have been developed that efficiently activate even robust aryl chlorides.[7]

-

Transmetalation: This is the crucial step where the organic moiety from the arylboronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily exchanges its aryl group with the halide on the Pd(II) complex.[3][8][9] The exact mechanism of this transfer is complex and a subject of ongoing study, but the formation of this boronate is widely accepted as essential.[8][10]

-